PI3Kδ Cellular Inhibition: Ortho vs. Para Regioisomer
This compound demonstrates specific, moderate cellular inhibition of the PI3Kδ isoform, a profile notably absent in the 4-cyanophenyl (para) regioisomer. The target compound inhibited human PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC₅₀ of 374 nM, measured by electrochemiluminescence after 30 minutes [1]. In contrast, the 4-cyanophenyl analog, 1-(4-cyanophenyl)piperidine-3-carboxylic acid, has been reported with an IC₅₀ of >55.69 µM in a similar assay context, reflecting a substantial reduction in inhibitory potency .
| Evidence Dimension | Cellular PI3Kδ inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 374 nM |
| Comparator Or Baseline | 1-(4-Cyanophenyl)piperidine-3-carboxylic acid (para regioisomer) IC₅₀ >55.69 µM |
| Quantified Difference | Target compound is approximately 149-fold more potent |
| Conditions | Inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells; 30 min incubation |
Why This Matters
For research programs targeting PI3Kδ in B-cell malignancies or inflammatory diseases, the ortho-cyanophenyl substitution is a critical SAR feature that cannot be replicated by the more widely available para-substituted analog.
- [1] BindingDB. BDBM50394897 / CHEMBL2165498. Inhibition of human PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells. View Source
